molecular formula C11H18N2 B1287571 1-N-butyl-1-N-methylbenzene-1,4-diamine CAS No. 104178-20-3

1-N-butyl-1-N-methylbenzene-1,4-diamine

Cat. No. B1287571
CAS RN: 104178-20-3
M. Wt: 178.27 g/mol
InChI Key: YEMIAPOPTRUFTL-UHFFFAOYSA-N
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Description

The compound "1-N-butyl-1-N-methylbenzene-1,4-diamine" is not directly mentioned in the provided papers. However, the papers discuss various aromatic compounds with similar structural motifs, such as aromatic diamines and substituted benzene derivatives. These compounds are of interest due to their potential applications in the synthesis of polymers with specific properties, such as high thermal stability and low dielectric constants .

Synthesis Analysis

The synthesis of aromatic compounds with substituents on the benzene ring is a common theme in the papers. For instance, a diimide dicarboxylic acid was synthesized by condensation of 1,4-bis(4-aminophenoxy)-2-t-butylbenzene with trimellitic anhydride . Another paper describes the synthesis of a dimagnesiated aromatic compound through the treatment of a chloromercurio derivative with methylmagnesium chloride . These methods highlight the use of organometallic reagents and condensation reactions in the synthesis of complex aromatic structures.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various techniques such as X-ray diffraction, NMR spectroscopy, and single-crystal studies. For example, the crystal structure of a ynamide compound was determined, revealing a twisted conformation with axial chirality . Similarly, the crystal and molecular structure of a fluorinated aromatic amine was elucidated, showing a pseudo-tetrahedral coordination for the nitrogen atom and a deformed aromatic ring . These studies provide insights into the molecular geometries and electronic configurations of the compounds.

Chemical Reactions Analysis

The reactivity of the synthesized compounds is explored through various chemical reactions. Hydrolysis, halogenation, and treatment with allyl bromide were used to characterize a dimagnesiated aromatic compound . The solid-state polymerization of a ynamide compound was investigated, revealing a topochemically initiated polymer chain reaction . These reactions demonstrate the versatility of aromatic compounds in forming polymers and other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds and their polymeric derivatives are extensively studied. The poly(amide-imide)s based on aromatic diamines exhibit excellent solubility, high tensile strength, and significant thermal stability . Novel polyimides derived from unsymmetric diamines show low dielectric constants, low moisture absorption, and high glass transition temperatures . These properties are crucial for their potential applications in electronics and materials science.

Scientific Research Applications

1. Solvent Interactions and Molecular Behavior

The binary mixtures of related compounds like 4-methylbenzene-1,3-diamine and 2-methylbenzene-1,3-diamine with various solvents (water, ethanol, propan-1-ol, butan-1-ol) have been extensively studied. These studies measure densities and viscosities to understand solute-solvent and solute-solute interactions. Such interactions are key to comprehending hydrogen bond and hydrophobic hydration interactions in different molecular systems (Zhu, Han, Liu, & Ma, 2014).

2. Development of High-Performance Polyimides

Polyimides, incorporating variants of 1-N-butyl-1-N-methylbenzene-1,4-diamine, have been synthesized for advanced material applications. These polymers exhibit unique properties like low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. Such attributes make them suitable for use in electronic and other high-performance applications (Chern & Tsai, 2008).

3. Corrosion Inhibition in Industrial Applications

Compounds like N1,N1'-(1,4-phenylene)bis derivatives, which bear structural resemblance to 1-N-butyl-1-N-methylbenzene-1,4-diamine, have been studied as corrosion inhibitors for mild steel in acidic environments. This is crucial in industrial processes like steel pickling and oil well acidization, highlighting the compound's potential in corrosion protection (Singh & Quraishi, 2016).

4. Gas Separation and Membrane Technology

Polyamides synthesized using similar diamine monomers show promising results in membrane-based gas separation. They possess high molecular weight, thermal stability, and glass transition temperatures, making them viable for advanced gas separation technologies (Bandyopadhyay, Bera, Ghosh, & Banerjee, 2013).

Future Directions

The future directions for a compound would depend on its potential applications and current stage of research. Without specific studies or data on “1-N-butyl-1-N-methylbenzene-1,4-diamine”, it’s challenging to speculate on its future directions .

properties

IUPAC Name

4-N-butyl-4-N-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-3-4-9-13(2)11-7-5-10(12)6-8-11/h5-8H,3-4,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMIAPOPTRUFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-butyl-1-N-methylbenzene-1,4-diamine

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